VTPP exhibits unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. This characteristic makes it a valuable tool for mitochondrial research. Studies have shown VTPP can:
VTPP's ability to self-assemble and form various nanostructures with specific properties makes it attractive for material science research. Some potential applications include:
VTPP is also explored in various other research areas, including:
Vinyltriphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a vinyl group attached to a triphenylphosphonium moiety. Its chemical formula is CHBrP, and it is known for its role in various organic synthesis reactions. The compound typically appears as a white crystalline solid with a melting point of approximately 189–190 °C . Vinyltriphenylphosphonium bromide is notable for its reactivity, particularly in the formation of ylide intermediates that can participate in various nucleophilic reactions.
The synthesis of vinyltriphenylphosphonium bromide can be achieved through several methods:
Vinyltriphenylphosphonium bromide finds applications in various fields:
Studies on the interactions of vinyltriphenylphosphonium bromide with other chemical entities reveal its potential as a versatile reagent. For example, it has been shown to react with nucleophiles to form stable products, which can be useful in synthetic pathways. The compound's ability to form ylides allows it to engage in various nucleophilic substitution and addition reactions .
Several compounds share structural or functional similarities with vinyltriphenylphosphonium bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine | Ph₃P | A precursor for synthesizing phosphonium salts |
Allyltriphenylphosphonium chloride | Ph₃P=CH₂CH=CH₂Cl | Contains an allyl group instead of a vinyl group |
Benzyltriphenylphosphonium chloride | Ph₃P=CH₂C₆H₅Cl | Features a benzyl group; less reactive than vinyl derivatives |
Vinylbenzyltriphenylphosphonium bromide | Ph₃P=CH=CHC₆H₅Br | Combines vinyl and benzyl characteristics; used in polymerization |
Vinyltriphenylphosphonium bromide stands out due to its specific reactivity profile and ability to form ylides, making it particularly valuable in synthetic organic chemistry.
The β-elimination of β-phenoxyethylphosphonium bromide represents a foundational method for synthesizing vinyltriphenylphosphonium bromide. In this approach, β-phenoxyethyltriphenylphosphonium bromide is heated in ethyl acetate under reflux, facilitating the elimination of phenol to yield the target compound [1] [3]. The reaction proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, where a base abstracts a proton from the α-carbon adjacent to the phosphonium center, generating a conjugate base intermediate. Subsequent departure of the phenoxy leaving group forms the vinyl double bond (Figure 1). This method typically achieves high purity, with the final product melting at 176–178°C [1] [4].
Key steps include:
Dehydrohalogenation of α-bromoethyltriphenylphosphonium bromide offers another classical route. The reaction involves treating the α-haloalkyl precursor with lithium bromide in anhydrous dimethylformamide (DMF), promoting the elimination of hydrogen bromide to form the vinyl derivative [3]. This method proceeds via an E2 mechanism, where a single concerted step removes the β-hydrogen and halide ion, resulting in double bond formation. The α-bromoethylphosphonium precursor is synthesized through sequential alkylation of triphenylphosphine with 1-bromoethylbenzene, followed by bromination of the resultant ylide [3].
Vinyltriphenylphosphonium bromide can also be prepared by treating ethylenebis(triphenylphosphonium) dibromide with borate ions. This method leverages the displacement of one phosphonium group, yielding the monomeric vinyl derivative [4]. While less commonly employed than β-elimination or dehydrohalogenation, this route provides an alternative pathway for laboratories with access to ethylene-linked precursors.
Palladium-catalyzed alkylation of triphenylphosphine with vinyl triflates has emerged as a stereoselective synthetic strategy. Using (Ph~3~P)~4~Pd (1–3 mol%) as a catalyst in tetrahydrofuran (THF), vinyl triflates react with triphenylphosphine to afford vinyltriphenylphosphonium salts in 62–89% yield (Table 1) [3]. The mechanism involves oxidative addition of the vinyl triflate to Pd(0), forming a Pd(II) intermediate, followed by reductive elimination to release the product and regenerate the catalyst.
Table 1. Representative Yields and Stereoselectivity in Vinyl Triflate Reactions
Vinyl Triflate Substituent | Yield (%) | E/Z Ratio |
---|---|---|
Phenyl | 89 | 49:1 |
4-Nitrobenzyl | 85 | 49:1 |
2-Thienyl | 90 | 5:1 |
Electrochemical synthesis employs graphite anodes and stainless steel cathodes in dichloromethane, with 2,6-lutidine perchlorate as a supporting electrolyte. Triphenylphosphine undergoes oxidative addition to cycloalkenes under a nitrogen atmosphere, yielding 1-cycloalkenetriphenylphosphonium salts in 53–66% yield [3]. The reaction proceeds via generation of a triphenylphosphine radical cation, which reacts with the cycloalkene to form the vinylphosphonium product.
Transition metal catalysis, particularly palladium-based systems, enhances efficiency in vinylphosphonium salt synthesis. For example, Suzuki-Miyaura couplings involving phosphonium-containing substrates have been adapted for vinyltriphenylphosphonium bromide production, though these methods remain less explored compared to triflate-based approaches [3].
The E1cB pathway dominates β-elimination reactions, as seen in the decomposition of β-phenoxyethylphosphonium salts. Deprotonation at the α-carbon generates a resonance-stabilized conjugate base, with subsequent expulsion of the phenoxy leaving group forming the vinyl double bond [2] [3]. Kinetic studies confirm the unimolecular nature of this step, consistent with E1cB kinetics.
Dehydrohalogenation of α-haloalkylphosphonium salts follows a bimolecular (E2) mechanism. Lithium bromide acts as both a base and a halide source, facilitating synchronous proton abstraction and bromide elimination. Steric effects at the α-carbon significantly influence reaction rates, with bulkier substituents slowing the process [3].
In vinyl triflate reactions, the catalytic cycle begins with oxidative addition of the triflate to Pd(0), forming a Pd(II)-vinyl intermediate. Reductive elimination transfers the vinyl group to triphenylphosphine, regenerating Pd(0). Density functional theory (DFT) calculations suggest that transmetalation steps are rate-determining, with electron-deficient triflates reacting more rapidly [3].
The electrochemical method involves single-electron oxidation of triphenylphosphine at the anode, generating a radical cation. This species reacts with cycloalkenes via radical coupling, followed by deprotonation to yield the vinylphosphonium product. Cyclic voltammetry studies indicate that the oxidation potential of triphenylphosphine (−1.2 V vs. SCE) drives the reaction independently of the alkene’s electronic properties [3].
Irritant